molecular formula C6H11Cl3Si B1582425 Cyclohexyltrichlorosilane CAS No. 98-12-4

Cyclohexyltrichlorosilane

Cat. No. B1582425
CAS RN: 98-12-4
M. Wt: 217.6 g/mol
InChI Key: SIPHWXREAZVVNS-UHFFFAOYSA-N
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Description

Cyclohexyltrichlorosilane is a compound in which silicon is bonded to three chlorine atoms with other bonds to hydrogen and/or alkyl groups . It is a colorless to pale yellow liquid .


Synthesis Analysis

The synthesis of Cyclohexyltrichlorosilane involves various processes. The predominant method is the Siemens process, which includes the conversion of technical grade silicon (synthesized by carbon-thermal reduction of quartzites) to trichlorosilane followed by rectification and hydrogen reduction . Other methods include direct chlorination, homogeneous hydration of tetrachlorosilane, and catalyzed tetrachlorosilane and dichlorosilane reaction .


Molecular Structure Analysis

The molecular formula of Cyclohexyltrichlorosilane is C6H11Cl3Si . Its average mass is 217.596 Da and its monoisotopic mass is 215.969559 Da .


Chemical Reactions Analysis

Chlorosilanes, such as Cyclohexyltrichlorosilane, react with water, moist air, or steam to produce heat and toxic, corrosive fumes of hydrogen chloride .


Physical And Chemical Properties Analysis

Cyclohexyltrichlorosilane has a density of 1.2±0.1 g/cm3, a boiling point of 200.2±8.0 °C at 760 mmHg, and a vapor pressure of 0.5±0.4 mmHg at 25°C . Its enthalpy of vaporization is 41.9±3.0 kJ/mol, and it has a flash point of 87.0±13.1 °C .

Scientific Research Applications

Silsesquioxanes as Models for Silica Surfaces

Cyclohexyltrichlorosilane (CySiCl3) plays a crucial role in the formation of silsesquioxanes, which are used as models for silica surfaces. The hydrolytic condensation of CySiCl3 leads to the production of various silsesquioxane compounds, which structurally resemble β-cristobalite and β-tridymite silica forms. These compounds are vital in understanding silica surfaces, as they offer insights into the molecular structures of such surfaces (Feher, Newman, & Walzer, 1989).

Chemoselective Synthesis of Functionalized Secondary Amines

The reaction of cyclohexyldichloroborane, a compound related to cyclohexyltrichlorosilane, with functionalized azides demonstrates an efficient synthesis method for secondary amines. This process is significant in terms of chemoselectivity, yields, and applicability in various contexts (Carboni, Vaultier, & Carrié, 1987).

Ionic Transfer Reactions with Cyclohexadiene-Based Surrogates

Research focused on cyclohexadiene-based surrogates, including cyclohexyltrichlorosilane derivatives, has been pivotal in the development of metal-free ionic transfer reactions. These compounds serve as models for difficult-to-handle substances, enabling innovative reactions and syntheses in a safer, more controlled environment (Walker & Oestreich, 2019).

Synthesis of Cyclohexylmethyldichlorosilane

Cyclohexylmethyldichlorosilane, synthesized from compounds like cyclohexyltrichlorosilane, has been produced using a silica-supported Pt catalyst. This synthesis process, which involves reactions under specific conditions, yields a compound with potential applications in various industrial processes (Sheng, 2008).

Polysilynes via Electrosynthesis

Electrochemical synthesis of polysilynes, involving cyclohexyltrichlorosilane, has led to the creation of new polymers with unique optical properties. This method opens up new avenues in the field of materials science, especially in the development of silicon-based polymers and potential precursors for SiC (Vermeulen & Huang, 2000).

Catalysis of Hydrosilylation

The addition of trichlorosilane to alkenes, including cyclohexene, is effectively catalyzed under specific conditions, leading to various silicon-based compounds. This process is significant in the synthesis of organosilicon compounds and has implications in material science (Bennett, Eaborn, & Jackson, 1970).

Directionally Aligned Macroporous SiOC

The use of polysiloxanes, derived from cyclohexyltrichlorosilane, in freeze casting results in directionally aligned porous silicon oxycarbide. This method has significant implications for the development of advanced ceramic materials with tailored properties (Naviroj, Miller, Colombo, & Faber, 2015).

Organic-Inorganic Hybrid Macrocyclic Compounds

Cyclohexyltrichlorosilane is pivotal in the synthesis of organic-inorganic hybrid macrocyclic compounds, such as cyclic polyphenylsilsesquioxanes. These compounds exhibit excellent thermal stability and high stereoregularity, making them promising materials in various applications, including electronics and nanotechnology (Zhang et al., 2018).

Safety And Hazards

Cyclohexyltrichlorosilane is a dangerous substance. It may be corrosive to metals and causes severe skin burns and eye damage . It is advised to wear protective gloves, clothing, and eye/face protection when handling this substance .

Future Directions

The future of Cyclohexyltrichlorosilane lies in its potential use in the production of polycrystalline silicon, a material of increasing importance in the solar energy industry . The cost of product silicon can be reduced by improving the process and equipment used in the synthesis of trichlorosilane .

properties

IUPAC Name

trichloro(cyclohexyl)silane
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InChI

InChI=1S/C6H11Cl3Si/c7-10(8,9)6-4-2-1-3-5-6/h6H,1-5H2
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InChI Key

SIPHWXREAZVVNS-UHFFFAOYSA-N
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Canonical SMILES

C1CCC(CC1)[Si](Cl)(Cl)Cl
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Molecular Formula

C6H11Cl3Si
Record name CYCLOHEXYLTRICHLOROSILANE
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DSSTOX Substance ID

DTXSID0059160
Record name Cyclohexane, (trichlorosilyl)-
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Molecular Weight

217.6 g/mol
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Physical Description

Cyclohexyltrichlorosilane appears as a colorless to pale yellow liquid with a pungent odor. Corrosive to metals and tissue.
Record name CYCLOHEXYLTRICHLOROSILANE
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Boiling Point

206 °C
Record name Cyclohexyltrichlorosilane
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Flash Point

196 °F (NFPA, 2010), 196 °F (91 °C) (open cup)
Record name CYCLOHEXYLTRICHLOROSILANE
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Density

1.226 at 25 °C/25 °C
Record name Cyclohexyltrichlorosilane
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Product Name

Cyclohexyltrichlorosilane

Color/Form

Colorless to pale-yellow liquid

CAS RN

98-12-4
Record name CYCLOHEXYLTRICHLOROSILANE
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Record name (Trichlorosilyl)cyclohexane
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Record name Cyclohexane, (trichlorosilyl)-
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Record name Trichloro(cyclohexyl)silane
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Record name Cyclohexyltrichlorosilane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cyclohexyltrichlorosilane
Reactant of Route 2
Cyclohexyltrichlorosilane

Citations

For This Compound
156
Citations
JF Brown Jr, LH Vogt Jr - Journal of the American Chemical …, 1965 - ACS Publications
… During a survey of the polymerization behavior of various trifunctional silicone systems, we observed that certain hydrolysates of cyclohexyltrichlorosilane in aqueous acetone deposited …
Number of citations: 420 pubs.acs.org
DE Jung, JS Han, BR Yoo - Journal of Organometallic Chemistry, 2013 - Elsevier
The thermal reactions of trichlorosilane (1a) with cyclic alkadienes such as cyclopentadiene (2a), 1,3-cyclohexadiene (2b), and 1,4-cyclohexadiene (2c) were studied at temperatures …
Number of citations: 3 www.sciencedirect.com
KR Beck - 1970 - search.proquest.com
… The formation of cyclohexyltrichlorosilane (XIII) in the chlorop latinic acid-catalyzed reactions can be explained by assuming the HC1 (formed from the reaction of trichlorosilane with …
Number of citations: 2 search.proquest.com
GH Wagner, DL Bailey, AN Pines… - Industrial & …, 1953 - ACS Publications
… in the copolymers from cyclohexyltrichlorosilane and a highly branched amyltrichlorosilane whose R groups present the most steric effects (9). It will be observed in Table II that …
Number of citations: 112 pubs.acs.org
RH Krieble, CA Burkhard - Journal of the American Chemical …, 1947 - ACS Publications
Isobutyl-, 1-pentyl and cyclohexyltrichloro-silane and 1-, and 2-pentylmethyldichlorosilane have been prepared by the peroxide-catalyzed ad-dition of trichlorosilane or …
Number of citations: 100 pubs.acs.org
HH Anderson - Journal of the American Chemical Society, 1959 - ACS Publications
This paper establishes the direct, partial replacement of hydrogen by halogenoid in certain alkylsilanes, with yields of 41-44%. In a new modification, gradual addition of AgX to excess …
Number of citations: 26 pubs.acs.org
CA Burkhard, RH Krieble, WS Tatlock… - Inorganic …, 1953 - Wiley Online Library
Cyclohexyltrichlorosilane - Burkhard - 1953 - Inorganic Syntheses - Wiley Online Library …
Number of citations: 0 onlinelibrary.wiley.com
M Unno, SB Alias, M Arai, K Takada… - Applied …, 1999 - Wiley Online Library
… obtained by condensation of cyclohexyltrichlorosilane in aqueous acetone for four months using RSiCl3 (R = cyclohexyl).When cyclohexyltrichlorosilane or cyclohexylsilanetriol was …
Number of citations: 48 onlinelibrary.wiley.com
HK Kim - Molecular Crystals and Liquid Crystals Science and …, 1994 - Taylor & Francis
… To improve solubility, copolysilynes were synthesized by copolymerization of fluorinated trichlorosilanes with cyclohexyltrichlorosilane. All spectroscopic data indicate that the structure …
Number of citations: 2 www.tandfonline.com
LA Vermeulen, K Smith, J Wang - Electrochimica acta, 1999 - Elsevier
… to thermal reduction methods, allowing a manifestation of differences in reactivity of monomers in the series: methyltrichlorosilane, n-butyltrichlorosilane, and cyclohexyltrichlorosilane. …
Number of citations: 39 www.sciencedirect.com

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